molecular formula C6H4N4O4 B1293633 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine CAS No. 6713-54-8

2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

Cat. No. B1293633
CAS RN: 6713-54-8
M. Wt: 196.12 g/mol
InChI Key: ZEKJTVBUDUYZOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions, cyclization, and substitutions. For instance, the synthesis of 2,4-diamino-5-[(1,2,3,4-tetrahydro-6-quinolyl)methyl]pyrimidines is achieved by condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with tetrahydroquinolines in an acidic medium . Another example is the synthesis of 5-aryl-4-oxo-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids from the reaction of 6-aminopyrimidines with arylidene derivatives of pyruvic acid under microwave and ultrasound irradiation . These methods highlight the versatility of pyrimidine chemistry and the ability to introduce various functional groups to alter the compound's properties.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further functionalized. The orientation of cyclization and the effects of substituents on the regiochemistry of the compounds are crucial for their biological activity and are often determined by spectroscopic methods such as NMR . The molecular structure is also analyzed using density functional theory (DFT) for energetic and molecular orbital (MO) calculations, providing insights into the stability and reactivity of the compounds .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including alkylation, cyclization, and nucleophilic substitution. For example, the alkylation of 2,4-diamino-6-hydroxypyrimidines leads to the formation of regioisomers, which can be separated and further processed to yield phosphonic acids . The susceptibility of pyrimidine rings to nucleophilic attack can lead to ring opening and the formation of different products depending on the substituents present . Additionally, the equilibrium between azide and tetrazole forms of pyrimidine derivatives can be exploited for further functionalization through reactions like CuAAC and Staudinger reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the substituents present. These properties include solubility, melting points, and the ability to form crystals, which are important for their practical applications. The basicity of the compounds, as indicated by their pKa values, is essential for their interaction with biological targets such as dihydrofolate reductase (DHFR) . The antioxidant properties and electrochemical behavior of these compounds are also of interest, as they can be indicative of their potential as therapeutic agents .

Scientific Research Applications

1. Pharmaceutical Research

  • Summary of the application : 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine is used as a pharmaceutical intermediate in the preparation of Dipyridamole , an antiplatelet drug primarily used in the treatment of ischemic heart disease and stroke .

2. Agriculture

  • Summary of the application : 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine is used as a herbicide to control broadleaf weeds in wheat crops .

3. Combinatorial Chemistry

  • Summary of the application : This compound can be used as a scaffold in the development of biologically active compounds through combinatorial chemistry .

4. Combinatorial Chemistry

  • Summary of the application : This compound can be used as a scaffold in the development of biologically active compounds through combinatorial chemistry .

properties

IUPAC Name

1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O4/c11-3-1-2(8-6(14)9-3)4(12)10-5(13)7-1/h(H2,7,10,12,13)(H2,8,9,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKJTVBUDUYZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=O)NC(=O)N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217426
Record name 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)tetrone
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Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

CAS RN

6713-54-8
Record name Homouric acid
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Record name 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)tetrone
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Record name 1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,6,8(3H,7H)tetrone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Brufani, G Casini, W Fedeli, G Giacomello… - Journal of the …, 1966 - pubs.rsc.org
The crystal structure of the title compound, C6H2N4O4Na2,4H2O, at room temperature, has been determined by three-dimensional methods. There are two formula units in the …
Number of citations: 0 pubs.rsc.org

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